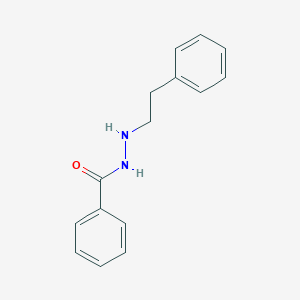
5-hydroxy-10H-acridophosphine 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-10H-acridophosphine 5-oxide is a chemical compound with the molecular formula C13H11O2P It is known for its unique structure, which includes both acridine and phosphine oxide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-10H-acridophosphine 5-oxide typically involves the reaction of acridine derivatives with phosphine oxides under controlled conditions. One common method includes the use of a phosphine oxide precursor and an acridine derivative in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-10H-acridophosphine 5-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
5-hydroxy-10H-acridophosphine 5-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-10H-acridophosphine 5-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acridine derivatives: Compounds with similar acridine moieties.
Phosphine oxides: Compounds with similar phosphine oxide structures.
Uniqueness
5-hydroxy-10H-acridophosphine 5-oxide is unique due to its combined acridine and phosphine oxide structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
18593-24-3 |
|---|---|
Molecular Formula |
C13H11O2P |
Molecular Weight |
230.2 g/mol |
IUPAC Name |
5-hydroxy-10H-acridophosphine 5-oxide |
InChI |
InChI=1S/C13H11O2P/c14-16(15)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)16/h1-8H,9H2,(H,14,15) |
InChI Key |
MZCKCNQMJNYJMV-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)O |
Canonical SMILES |
C1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)O |
Key on ui other cas no. |
18593-24-3 |
Synonyms |
5,10-Dihydro-5-hydroxyacridophosphine 5-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one](/img/structure/B93571.png)





![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)






